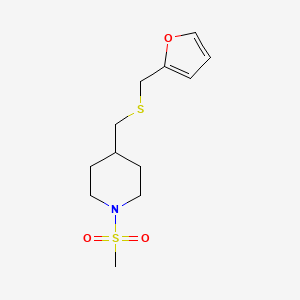

4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine

Description

4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine is a sulfonylated piperidine derivative featuring a furan-2-ylmethyl thioether substituent at the 4-position of the piperidine ring. Piperidine sulfonates are widely explored in medicinal chemistry due to their pharmacokinetic tunability and ability to engage with enzymes or receptors via hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)-1-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-18(14,15)13-6-4-11(5-7-13)9-17-10-12-3-2-8-16-12/h2-3,8,11H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFHBWJJTDUJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the methylsulfonyl group through a sulfonylation reaction. The furan-2-ylmethylthio group can be introduced through a thiolation reaction using furan-2-ylmethyl chloride and a suitable thiol source.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: : The sulfonyl group can be reduced to a sulfide.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: : Formation of 4-(((Furan-2-ylmethyl)sulfoxyl)methyl)-1-(methylsulfonyl)piperidine or 4-(((Furan-2-ylmethyl)sulfonyl)methyl)-1-(methylsulfonyl)piperidine .

Reduction: : Formation of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylthio)piperidine .

Substitution: : Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : Studying the interaction with biological targets and pathways.

Medicine: : Investigating its potential as a therapeutic agent.

Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

The target compound’s structural uniqueness lies in its furan-2-ylmethyl thioether moiety. Below is a comparison with analogous piperidine sulfonates:

Key Observations :

- Electron-withdrawing groups : The methylsulfonyl group in all compounds enhances polarity and metabolic stability.

- Aromatic vs. heterocyclic substituents : The furan thioether in the target compound may confer distinct solubility and metabolic profiles compared to phenyl or nitro-substituted analogs .

Physicochemical Properties

- Lipophilicity : The furan thioether (logP ~1.5–2.0) likely reduces hydrophobicity compared to phenyl-substituted derivatives (logP ~2.5–3.5), improving aqueous solubility .

- Bioavailability : Computational studies on piperidine sulfonates suggest that furan-containing derivatives exhibit moderate oral bioavailability (30–50%) due to balanced solubility and membrane permeability .

Comparison with Other Sulfonates

- Ortho/Meta Selectivity: In sulfone nucleophilic attacks (e.g., methylsulfonylphenol derivatives), pH-controlled protonation (e.g., pH = 2.0) directs reactivity to the ortho-position . The target compound’s synthesis may require similar regioselective control.

Receptor Binding (Inferred)

- GPR6 Receptor Targeting: Piperidine sulfonates with aromatic substituents (e.g., 4-(methylsulfonyl)phenyl) show affinity for GPR6, a target for neurodegenerative diseases .

- Enzyme Inhibition : Methylsulfonyl groups in piperidines are associated with kinase inhibition (e.g., PI3K, mTOR), suggesting the target compound could be optimized for similar pathways .

Biological Activity

4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with a methylsulfonyl group and a furan-2-ylmethylthio group, suggests various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H19NO3S2

- Molecular Weight : 295.41 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Piperidine Ring : Starting from piperidine, the methylsulfonyl group is introduced via sulfonylation.

- Introduction of the Furan Group : The furan-2-ylmethylthio group is added through thiolation using furan-2-ylmethyl chloride and a suitable thiol source.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds similar to this compound. For instance, a series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial effects against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good activity against Gram-positive and Gram-negative bacteria .

The biological effects of this compound may be attributed to its interaction with specific biological targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Anticancer Activity : A study on thiazole-integrated compounds showed significant cytotoxic effects against cancer cell lines, with some compounds exhibiting IC50 values lower than standard drugs like doxorubicin . This indicates potential for further investigation into the anticancer properties of this compound.

- Neuroprotective Effects : Research has indicated that compounds with similar structures may possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Comparative Analysis

The following table compares the biological activities of this compound with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 4-Furan Thio Piperidine | Moderate (MIC: 100–400 µg/mL) | IC50 < Doxorubicin | Enzyme Inhibition |

| 4-Thiazolidinone Derivative | Good (MIC: 200 µg/mL) | Significant (IC50 values noted) | Receptor Modulation |

| 4-Methoxyphenyl Thiazole | Moderate to High | Effective against multiple cell lines | Cytotoxic Mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.